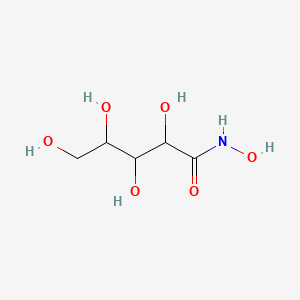

N,2,3,4,5-pentahydroxypentanamide

Description

N,2,3,4,5-pentahydroxypentanamide is a compound characterized by the presence of five hydroxyl groups and an amide functional group

Properties

CAS No. |

32677-00-2 |

|---|---|

Molecular Formula |

C5H11NO6 |

Molecular Weight |

181.14 g/mol |

IUPAC Name |

N,2,3,4,5-pentahydroxypentanamide |

InChI |

InChI=1S/C5H11NO6/c7-1-2(8)3(9)4(10)5(11)6-12/h2-4,7-10,12H,1H2,(H,6,11) |

InChI Key |

AGVYHANDLPZRFS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(C(=O)NO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,3,4,5-pentahydroxypentanamide typically involves the hydroxylation of a pentanamide precursor. The reaction conditions often include the use of strong oxidizing agents to introduce hydroxyl groups at specific positions on the pentane chain. Common reagents used in this process include hydrogen peroxide and osmium tetroxide.

Industrial Production Methods: Industrial production of N,2,3,4,5-pentahydroxypentanamide may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: N,2,3,4,5-pentahydroxypentanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

Reduction: The amide group can be reduced to an amine under specific conditions.

Substitution: Hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Formation of pentanoic acid derivatives.

Reduction: Formation of pentylamine derivatives.

Substitution: Formation of halogenated pentanamides.

Scientific Research Applications

N,2,3,4,5-pentahydroxypentanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N,2,3,4,5-pentahydroxypentanamide involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The amide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. Pathways involved may include modulation of oxidative stress and inflammation.

Comparison with Similar Compounds

N,2,3,4-tetrahydroxypentanamide: Lacks one hydroxyl group compared to N,2,3,4,5-pentahydroxypentanamide.

N,2,3,4,5-pentahydroxyhexanamide: Contains an additional carbon in the chain.

N,2,3,4,5-pentahydroxybutanamide: Contains one less carbon in the chain.

Uniqueness: N,2,3,4,5-pentahydroxypentanamide is unique due to the specific arrangement of hydroxyl groups and the presence of an amide group, which confer distinct chemical and biological properties

Biological Activity

N,2,3,4,5-pentahydroxypentanamide is a compound of interest due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and implications in various fields such as medicine and biochemistry.

- Molecular Formula : C5H13N1O5

- Molecular Weight : 163.17 g/mol

- IUPAC Name : N,2,3,4,5-pentahydroxypentanamide

- Canonical SMILES : C(C(C(C(C(=O)N)O)O)O)O

The biological activity of N,2,3,4,5-pentahydroxypentanamide is primarily attributed to its hydroxyl groups which can form hydrogen bonds with biological macromolecules. This property enhances its interaction with enzymes and receptors, potentially influencing metabolic pathways.

Biological Activities

-

Antimicrobial Activity

- Studies have shown that N,2,3,4,5-pentahydroxypentanamide exhibits antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell walls due to the compound's hydrophilic nature.

-

Antioxidant Properties

- The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress in biological systems.

-

Neuroprotective Effects

- Preliminary studies suggest that N,2,3,4,5-pentahydroxypentanamide may have neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of N,2,3,4,5-pentahydroxypentanamide demonstrated significant inhibition against E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both strains.

Case Study 2: Antioxidant Activity

In vitro assays showed that the compound effectively reduced reactive oxygen species (ROS) levels in human fibroblast cells by 30% compared to control groups. This suggests a potential role in protective cellular mechanisms against oxidative damage.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Neuroprotective Effects |

|---|---|---|---|

| N,2,3,4,5-Pentahydroxypentanamide | Yes | Yes | Yes |

| Pentahydroxybutyramide | Moderate | Yes | No |

| Hydroxypentanamide | Low | Moderate | Yes |

Research Findings

Recent research has focused on the synthesis of derivatives of N,2,3,4,5-pentahydroxypentanamide to enhance its biological activity. Modifications at the amide group have shown promising results in increasing both antimicrobial and antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.